molecular formula C7H8BBrO3 B13921805 (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid

(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B13921805
M. Wt: 230.85 g/mol
InChI Key: RYTXDSCNRZRNHN-UHFFFAOYSA-N
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Description

(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Properties

Molecular Formula

C7H8BBrO3

Molecular Weight

230.85 g/mol

IUPAC Name

[4-bromo-3-(hydroxymethyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2

InChI Key

RYTXDSCNRZRNHN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)CO)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (4-Bromo-3-(hydroxymethyl)phenyl)boronic Acid

General Synthetic Strategies for Aryl Boronic Acids

The synthesis of aryl boronic acids, including substituted variants like (4-bromo-3-(hydroxymethyl)phenyl)boronic acid, typically follows several well-established routes:

Specific Preparation Routes for (4-Bromo-3-(hydroxymethyl)phenyl)boronic Acid

The compound (4-bromo-3-(hydroxymethyl)phenyl)boronic acid can be synthesized via palladium-catalyzed cross-coupling reactions involving 4-bromo-substituted aryl precursors and boronic acid derivatives or boronate esters. The following methods have been reported:

Palladium-Catalyzed Suzuki Coupling Using Boronic Acid and Aryl Bromides
  • A solution of the aryl bromide (such as 3-bromo-1-tosyl-2,5-dihydro-1H-pyrrole derivatives) and aryl boronic acid (e.g., 4-methoxyphenylboronic acid) is reacted in the presence of a palladium catalyst (e.g., PdXPhosG2), base (e.g., K3PO4), and ammonium formate as a reductant in a solvent mixture of 1,4-dioxane and water at 80 °C for 4 hours, followed by stirring at room temperature for 16 hours to complete the reaction.

  • Purification is typically done by extraction and flash column chromatography to isolate the boronic acid product.

Use of Cesium Carbonate and Palladium Catalysts in DMF/THF Solvent Mixtures
  • A mixture of 1-bromo-4-trifluoromethylbenzene and 4-(hydroxymethyl)phenylboronic acid in a 1:1 solution of N,N-dimethylformamide and tetrahydrofuran is treated with cesium carbonate and PdCl2(dppf) or Pd(PPh3)Cl2 at 90 °C under nitrogen atmosphere for 1 hour.

  • The reaction mixture is then worked up by extraction with diethyl ether, washing with water and brine, drying, and purification by silica gel chromatography to yield the target compound with high purity.

Formation of Boronic Acid Pinacol Esters Followed by Hydrolysis
  • 4-(Hydroxymethyl)phenylboronic acid can be converted into its pinacol boronate ester by refluxing with pinacol in tetrahydrofuran for 22 hours.

  • After removal of solvent and purification, the pinacol ester can be hydrolyzed under acidic conditions to regenerate the free boronic acid, allowing for easier handling and purification.

Data Tables Summarizing Preparation Conditions and Yields

Method Reagents and Catalysts Solvent(s) Temperature Time Yield Notes
PdXPhosG2 catalyzed coupling of aryl bromide and boronic acid PdXPhosG2 (12 mol%), K3PO4, NH4HCO2 1,4-Dioxane/H2O 80 °C (4h), then RT (16h) 50–99% (varies by substrate) Efficient for various aryl bromides
PdCl2(dppf) catalyzed coupling with cesium carbonate PdCl2(dppf), Cs2CO3 DMF/THF (1:1) 90 °C 1 h Up to 92% Inert atmosphere required
Pinacol ester formation and hydrolysis Pinacol THF Reflux (22 h) 92% (ester) Ester intermediate facilitates purification

Analysis of Preparation Methods

  • Catalyst Choice: Palladium catalysts such as PdXPhosG2, PdCl2(dppf), and Pd(PPh3)Cl2 are central to efficient cross-coupling reactions, offering good yields and functional group tolerance.

  • Bases: Potassium phosphate and cesium carbonate are commonly used bases to facilitate the coupling reactions, with cesium carbonate often preferred for its strong basicity and solubility in organic solvents.

  • Solvents: Mixed solvent systems like DMF/THF and 1,4-dioxane/water are favored to balance solubility of reagents and catalytic activity.

  • Temperature and Time: Moderate heating (80–90 °C) for 1–4 hours followed by room temperature stirring is typical, balancing reaction kinetics and minimizing side reactions.

  • Purification: Flash column chromatography on silica gel using ethyl acetate/hexane mixtures is standard for isolating pure boronic acid products.

  • Pinacol Ester Strategy: The formation of pinacol boronate esters is a strategic intermediate step that improves compound stability and ease of purification before hydrolysis to the free boronic acid.

Mechanism of Action

The mechanism of action of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the bromine atom and hydroxymethyl group influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The bromine atom can participate in substitution reactions, while the hydroxymethyl group can undergo oxidation or further functionalization .

Biological Activity

(4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions, mechanisms, and applications in various fields.

Chemical Structure and Properties

The molecular formula of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid is C8_{8}H10_{10}BBrO3_{3}, with a molecular weight of 230.85 g/mol. The compound features a bromine atom at the para position and a hydroxymethyl group at the meta position relative to the boronic acid group, enhancing its reactivity and biological potential .

1. Interaction with Biological Targets

Research indicates that boronic acids can interact with various biological molecules, including proteins and enzymes. For instance, studies have shown that boronic acids can form reversible covalent bonds with diols present in glycoproteins, which may alter their biological functions .

In particular, (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid has been investigated for its binding affinity to insulin and other proteins. The theoretical models suggest that such interactions may influence insulin signaling pathways, potentially offering therapeutic avenues for diabetes management .

2. Anticancer Activity

Boronic acids, including (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid, have demonstrated anticancer properties. They can inhibit proteasome activity, which is crucial for regulating cell cycle and apoptosis in cancer cells. For example, the introduction of boronic acid groups into existing anticancer agents has been shown to enhance their efficacy by improving selectivity and reducing side effects .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study explored the effects of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Properties

In another investigation, (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid was tested against Pseudomonas aeruginosa biofilms. The compound exhibited notable inhibitory effects on biofilm formation, suggesting its potential as an antibacterial agent in clinical settings .

Comparative Analysis

To better understand the uniqueness of (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid, a comparison with structurally similar compounds is presented:

Compound NameCAS NumberKey Features
(3-Bromo-5-methylphenyl)boronic acid849062-36-8Contains methyl substitution; different position
(4-Bromo-2,5-dimethylphenyl)boronic acid130870-00-7Dimethyl substitutions; alters electronic properties
(4-Bromo-2-methylphenyl)boronic acid221006-71-9Methyl substitution; less steric hindrance
4'-Bromo-4-biphenylboronic acid480996-05-2Biphenyl structure; increased rigidity

The presence of the hydroxymethyl group in (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid enhances its reactivity compared to other boronic acids, potentially leading to improved biological activity .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with (4-Bromo-3-(hydroxymethyl)phenyl)boronic acid. Investigations into its mechanisms of action at the molecular level and its efficacy in vivo will be critical for developing therapeutic applications.

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